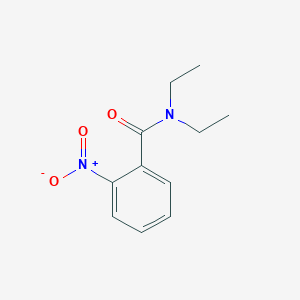
Benzamide, N,N-diethyl-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,N-diethyl-2-nitro- is an organic compound with the molecular formula C11H14N2O3. It is a derivative of benzamide, where the hydrogen atoms on the nitrogen are replaced by diethyl groups, and a nitro group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzamide, N,N-diethyl-2-nitro- can be synthesized through the nitration of N,N-diethylbenzamide. The process involves the reaction of N,N-diethylbenzamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of Benzamide, N,N-diethyl-2-nitro- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time.
Types of Reactions:
Oxidation: Benzamide, N,N-diethyl-2-nitro- can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group in Benzamide, N,N-diethyl-2-nitro- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N,N-diethyl-2-aminobenzamide.
Substitution: Formation of halogenated derivatives of Benzamide, N,N-diethyl-2-nitro-.
Scientific Research Applications
Benzamide, N,N-diethyl-2-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of different chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzamide, N,N-diethyl-2-nitro- exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
N,N-Diethylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
N,N-Dimethyl-2-nitrobenzamide: Similar structure but with methyl groups instead of ethyl groups, leading to differences in physical and chemical properties.
2-Nitrobenzamide: Lacks the diethyl groups, affecting its solubility and reactivity.
Uniqueness: Benzamide, N,N-diethyl-2-nitro- is unique due to the presence of both diethyl and nitro groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
10345-77-4 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N,N-diethyl-2-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O3/c1-3-12(4-2)11(14)9-7-5-6-8-10(9)13(15)16/h5-8H,3-4H2,1-2H3 |
InChI Key |
UZFASDJWLBSBMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















